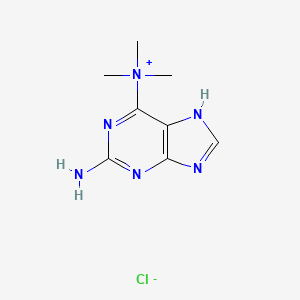![molecular formula C14H15NO2 B8447837 1,4-Benzenediol, 2-[2-(4-aminophenyl)ethyl]- CAS No. 5803-27-0](/img/structure/B8447837.png)
1,4-Benzenediol, 2-[2-(4-aminophenyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenediol, 2-[2-(4-aminophenyl)ethyl]- is an organic compound with the molecular formula C14H15NO2 It is a derivative of benzene, featuring both an amino group and a hydroxyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2-[2-(4-aminophenyl)ethyl]- typically involves electrophilic aromatic substitution reactions. One common method is the nitration of ethylbenzene followed by reduction to form the amino group. The hydroxyl groups can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzenediol, 2-[2-(4-aminophenyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, sulfonic acids.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Benzenediol, 2-[2-(4-aminophenyl)ethyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,4-Benzenediol, 2-[2-(4-aminophenyl)ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dopamine: A neurotransmitter with a similar structure but different functional groups.
Phenol: A simpler compound with only a hydroxyl group attached to the benzene ring.
Aniline: Contains an amino group attached to the benzene ring.
Uniqueness
1,4-Benzenediol, 2-[2-(4-aminophenyl)ethyl]- is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Eigenschaften
CAS-Nummer |
5803-27-0 |
|---|---|
Molekularformel |
C14H15NO2 |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
2-[2-(4-aminophenyl)ethyl]benzene-1,4-diol |
InChI |
InChI=1S/C14H15NO2/c15-12-5-2-10(3-6-12)1-4-11-9-13(16)7-8-14(11)17/h2-3,5-9,16-17H,1,4,15H2 |
InChI-Schlüssel |
IWALKDYHSMAMEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCC2=C(C=CC(=C2)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-Methyl-5-[3-(N-ethylamino)propylthio]-1,2,3,4-tetrazole](/img/structure/B8447779.png)

![1,6-Naphthyridin-5(6H)-one, 7-[3-fluoro-4-(trifluoromethoxy)phenyl]-](/img/structure/B8447784.png)

![3-[(2-Bromobenzyl)amino]pyridine-4-carboxylic acid](/img/structure/B8447794.png)



